molecular formula C18H15N3O4 B11286888 N-(4-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11286888
M. Wt: 337.3 g/mol
InChI Key: SELMRPLCOGDCOC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with urea and benzaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent amide formation to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

N-(4-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it versatile in various applications .

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-25-14-9-7-12(8-10-14)20-16(22)15-11-19-18(24)21(17(15)23)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,24)(H,20,22)

InChI Key

SELMRPLCOGDCOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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